![molecular formula C17H20N2O2S B12574163 N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide CAS No. 193945-42-5](/img/structure/B12574163.png)
N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a benzylideneamino group attached to a propyl chain, which is further connected to a 4-methylbenzenesulfonamide moiety. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide typically involves the condensation of 4-methylbenzenesulfonyl chloride with 3-aminopropylamine, followed by the reaction with benzaldehyde. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the benzylideneamino group to a benzylamine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. .
Applications De Recherche Scientifique
N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the development of new materials and as a building block for various industrial chemicals
Mécanisme D'action
The mechanism of action of N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase. This inhibition disrupts essential biological processes in microorganisms, leading to their antimicrobial effects. The compound’s structure allows it to bind to these enzymes, blocking their activity and thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide can be compared with other sulfonamide derivatives such as:
4-methyl-N-propylbenzenesulfonamide: Similar in structure but lacks the benzylideneamino group.
Sulfanilamide: A simpler sulfonamide with a different substitution pattern on the benzene ring.
Sulfamethazine: Another sulfonamide used in veterinary medicine with a different functional group arrangement. The uniqueness of this compound lies in its specific structural features, which confer distinct biological and chemical properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
193945-42-5 |
|---|---|
Formule moléculaire |
C17H20N2O2S |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
N-[3-(benzylideneamino)propyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H20N2O2S/c1-15-8-10-17(11-9-15)22(20,21)19-13-5-12-18-14-16-6-3-2-4-7-16/h2-4,6-11,14,19H,5,12-13H2,1H3 |
Clé InChI |
XOAJRNXXGKJOGF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NCCCN=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B12574082.png)

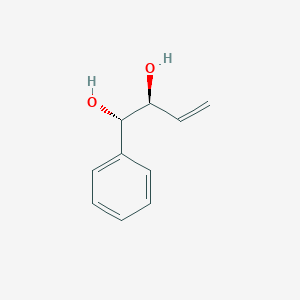
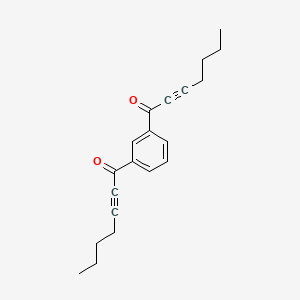
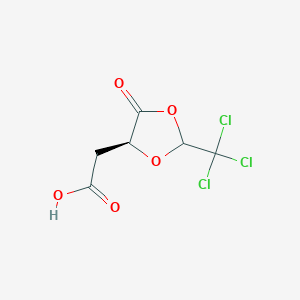
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-thienylmethyl)-](/img/structure/B12574091.png)
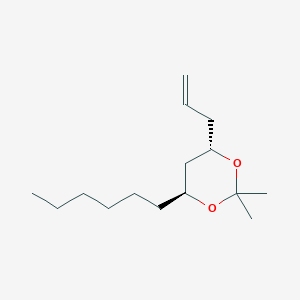
![N-[4-(2-Methyl-2-propanyl)-1,3-thiazol-2-yl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12574105.png)
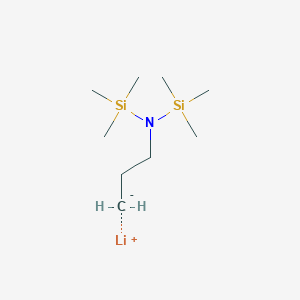
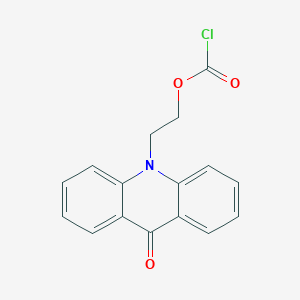
![1-Oxa-7-azaspiro[4.4]nonan-6-one, 9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-, (2S,5R)-](/img/structure/B12574130.png)
![Pyrido[2,3-g]quinoline-5,10-dione, 4-chloro-9-(2-nitrophenyl)-](/img/structure/B12574134.png)
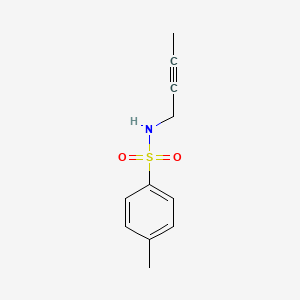
![3-Fluoro-N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12574158.png)
